molecular formula C16H15NO3 B12845635 4-Carbazol-9-yl-3-hydroxy-butyric acid

4-Carbazol-9-yl-3-hydroxy-butyric acid

Cat. No.: B12845635
M. Wt: 269.29 g/mol
InChI Key: JIQNZLBKRJIDIA-UHFFFAOYSA-N
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Description

4-Carbazol-9-yl-3-hydroxy-butyric acid: is an organic compound that features a carbazole moiety attached to a butyric acid backbone. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbazol-9-yl-3-hydroxy-butyric acid typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.

    Functionalization: The carbazole derivative is then functionalized to introduce the butyric acid moiety.

Industrial Production Methods

Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole is concentrated in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .

Chemical Reactions Analysis

Types of Reactions

4-Carbazol-9-yl-3-hydroxy-butyric acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carbazole-1-ol, Carbazole-3-ol

    Reduction: Reduced carbazole derivatives

    Substitution: Substituted carbazole derivatives

Scientific Research Applications

4-Carbazol-9-yl-3-hydroxy-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbazol-9-yl-3-hydroxy-butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbazol-9-yl-3-hydroxy-butyric acid is unique due to its combination of a carbazole moiety with a butyric acid backbone, providing distinct chemical and biological properties that are not found in other carbazole derivatives.

Biological Activity

4-Carbazol-9-yl-3-hydroxy-butyric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from carbazole, a polycyclic aromatic hydrocarbon, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 271.30 g/mol
  • IUPAC Name : 4-(9H-carbazol-4-yl)-3-hydroxybutanoic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the functionalization of carbazole derivatives followed by hydroxybutyric acid modifications. Common methods include:

  • Electrophilic Aromatic Substitution : Introducing functional groups onto the carbazole ring.
  • Alkylation Reactions : Attaching the hydroxybutyric acid moiety through alkylation processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis through the following mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activates caspases leading to programmed cell death.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis via caspase activation
PC-3 (Prostate)6.8G1 phase cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : It influences key signaling pathways related to cell survival and apoptosis.

Case Studies

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer showed that treatment with a derivative of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy : Laboratory tests demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-carbazol-9-yl-3-hydroxybutanoic acid

InChI

InChI=1S/C16H15NO3/c18-11(9-16(19)20)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2,(H,19,20)

InChI Key

JIQNZLBKRJIDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CC(=O)O)O

Origin of Product

United States

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